
1-amino-N,N-dimethylcyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N,N-dimethylcyclobutane-1-carboxamide is a chemical compound with the molecular formula C7H14N2O It is known for its unique structure, which includes a cyclobutane ring, an amino group, and a dimethylamide group
Preparation Methods
The synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: The initial step involves the preparation of cyclobutanecarboxylic acid, which can be synthesized by decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Amination: The cyclobutanecarboxylic acid is then subjected to amination to introduce the amino group.
Dimethylation: Finally, the amino group is dimethylated to form this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-amino-N,N-dimethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-amino-N,N-dimethylcyclobutane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an agonist at the NMDA-glycine receptor site, affecting signal transmission in the central nervous system . This interaction influences various physiological processes, including neurotransmission and synaptic plasticity.
Comparison with Similar Compounds
1-amino-N,N-dimethylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
1-Aminocyclobutanecarboxylic acid: This compound lacks the dimethylamide group and has different reactivity and applications.
Cyclobutanecarboxylic acid: This compound lacks both the amino and dimethylamide groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-N,N-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVSBDIRWLMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
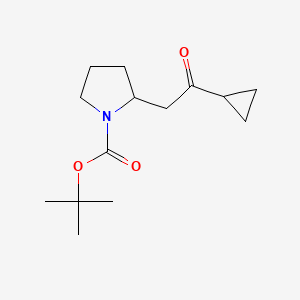
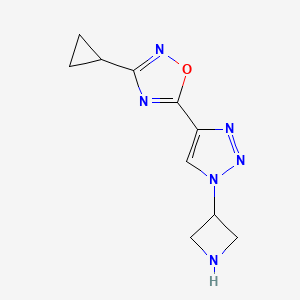
![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
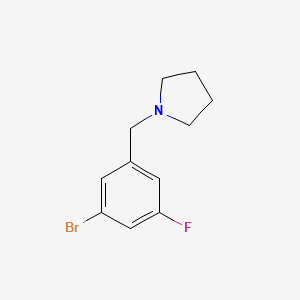
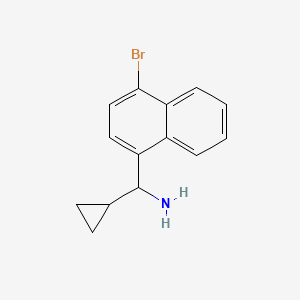
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
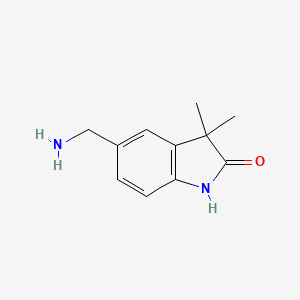
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)


